molecular formula C14H10N2O5 B1202415 サリチルアゾ安息香酸 CAS No. 64896-26-0

サリチルアゾ安息香酸

カタログ番号: B1202415
CAS番号: 64896-26-0
分子量: 286.24 g/mol
InChIキー: JNVGBRQYZHTBTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

サリチルアゾ安息香酸: は、分子式C14H10N2O5を持つ化学化合物です。 これは、潰瘍性大腸炎などの炎症性腸疾患の治療における潜在的な治療用途で知られています 。この化合物は、アゾ結合によって結合したサリチル酸と安息香酸の両方の部分を含む独自の構造によって特徴付けられます。

科学的研究の応用

Chemistry:

  • Used as a reagent in organic synthesis to introduce azo functionality into molecules.

Biology:

  • Investigated for its role in modulating biological pathways, particularly those involving inflammation.

Medicine:

Industry:

  • Utilized in the production of dyes and pigments due to its azo structure.

作用機序

サリチルアゾ安息香酸の作用機序には、体内で代謝されて5-アミノサリチル酸などの活性代謝物を放出することが含まれます。これらの代謝物は、炎症性サイトカインの産生を阻害し、酸化ストレスを軽減することにより、抗炎症作用を発揮します。 この化合物は、シクロオキシゲナーゼ(COX)酵素と活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)を含む分子経路を標的とし、炎症と組織損傷を減少させます .

類似化合物の比較

類似化合物:

    スルファサラジン: サリチル酸とスルファピリジンをアゾ結合で結合させた類似の構造を有しています。炎症性腸疾患の治療に使用されます。

    オルサラジン: アゾ結合で結合した5-アミノサリチル酸の二量体。潰瘍性大腸炎の治療にも使用されます。

    バルサラジド: 5-アミノサリチル酸をキャリア分子にアゾ結合で結合させたもの。同様の治療目的で使用されます。

独自性: サリチルアゾ安息香酸は、サリチル酸と安息香酸の特定の組み合わせにより独特であり、異なる化学的および生物学的特性を付与します。 結腸で活性代謝物を放出する能力は、炎症性腸疾患の標的治療に特に有効です .

生化学分析

Biochemical Properties

Salicylazobenzoic acid plays a significant role in biochemical reactions, particularly in the treatment of inflammatory conditions. It interacts with various enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway . The compound inhibits the activity of COX enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, salicylazobenzoic acid interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Cellular Effects

Salicylazobenzoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound inhibits the activation of NF-κB, leading to a decrease in the expression of inflammatory cytokines . This results in reduced inflammation and improved cellular function in conditions like ulcerative colitis . Furthermore, salicylazobenzoic acid affects the metabolism of cells by altering the production of reactive oxygen species (ROS) and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of salicylazobenzoic acid involves its interaction with COX enzymes and NF-κB . By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation . Additionally, salicylazobenzoic acid binds to NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes . This dual mechanism of action helps in controlling inflammation at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of salicylazobenzoic acid change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease with prolonged exposure to light and heat . Over time, salicylazobenzoic acid may degrade, leading to a reduction in its anti-inflammatory properties . Long-term studies have shown that the compound maintains its effectiveness in reducing inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of salicylazobenzoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, salicylazobenzoic acid can cause toxicity, including gastrointestinal disturbances and liver damage . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic benefits .

Metabolic Pathways

Salicylazobenzoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glucuronic acid and sulfate . The compound also interacts with enzymes like cytochrome P450, which play a role in its biotransformation . These metabolic pathways help in the detoxification and elimination of salicylazobenzoic acid from the body .

Transport and Distribution

Salicylazobenzoic acid is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver via the portal circulation . Within cells, the compound interacts with transporters like organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its movement across cellular membranes . Salicylazobenzoic acid accumulates in inflamed tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of salicylazobenzoic acid is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and NF-κB . It may also be found in the nucleus, where it can influence gene expression . Post-translational modifications, such as phosphorylation, can affect the localization and activity of salicylazobenzoic acid, directing it to specific cellular compartments .

準備方法

合成経路と反応条件: サリチルアゾ安息香酸は、サリチル酸と安息香酸誘導体を含む一連の化学反応によって合成できます。一般的な方法の1つは、サリチル酸のジアゾ化に続き、安息香酸とカップリングさせることです。反応には通常、酸性条件と温度制御された環境が必要で、アゾ結合の安定性を確保します。

工業生産方法: 工業環境では、サリチルアゾ安息香酸の製造には、自動化された反応器を使用した大規模合成が伴う場合があります。このプロセスには、高い収率と純度を達成するために、温度、pH、反応物の濃度などの反応パラメータの正確な制御が含まれます。最終生成物は、通常、結晶化またはクロマトグラフィー技術によって精製されます。

化学反応の分析

反応の種類: サリチルアゾ安息香酸は、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は、キノン誘導体に変換するために酸化することができます。

    還元: アゾ結合の還元により、アミン誘導体を得ることができます。

    置換: 求電子置換反応は、芳香族環で起こり得ます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

    還元: 亜ジチオン酸ナトリウムまたは触媒的接触水素化などの還元剤が使用されます。

    置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、制御された条件下で使用されます。

主な生成物:

    酸化: キノン誘導体。

    還元: アミン誘導体。

    置換: ハロゲン化、ニトロ化、またはスルホン化された生成物。

科学研究アプリケーション

化学:

  • 分子にアゾ官能基を導入するための有機合成における試薬として使用されます。

生物学:

  • 特に炎症に関連する生物学的経路の調節における役割について調査されています。

医学:

業界:

  • アゾ構造のため、染料や顔料の製造に使用されています。

類似化合物との比較

    Sulfasalazine: Contains a similar azo bond linking salicylic acid and sulfapyridine. Used in the treatment of inflammatory bowel diseases.

    Olsalazine: A dimer of 5-aminosalicylic acid linked by an azo bond. Also used for treating ulcerative colitis.

    Balsalazide: Contains an azo bond linking 5-aminosalicylic acid to a carrier molecule. Used for similar therapeutic purposes.

Uniqueness: Salicylazobenzoic acid is unique due to its specific combination of salicylic acid and benzoic acid moieties, which confer distinct chemical and biological properties. Its ability to release active metabolites in the colon makes it particularly effective for targeted treatment of inflammatory bowel diseases .

特性

IUPAC Name

5-[(4-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVGBRQYZHTBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020133, DTXSID00860803
Record name Benzalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-Carboxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64896-26-0
Record name Salicylazobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALICYLAZOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MT6200BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylazobenzoic acid
Reactant of Route 2
Reactant of Route 2
Salicylazobenzoic acid
Reactant of Route 3
Reactant of Route 3
Salicylazobenzoic acid
Reactant of Route 4
Reactant of Route 4
Salicylazobenzoic acid
Reactant of Route 5
Reactant of Route 5
Salicylazobenzoic acid
Reactant of Route 6
Reactant of Route 6
Salicylazobenzoic acid
Customer
Q & A

Q1: What is the proposed mechanism of action for Salicylazobenzoic acid in treating ulcerative colitis?

A1: While the exact mechanism of action of Salicylazobenzoic acid (also known as Benzalazine) is not fully understood, it is designed as a prodrug. It is thought to be cleaved in the colon into 5-aminosalicylic acid (5-ASA) [, ]. 5-ASA is the therapeutically active moiety and is believed to exert its anti-inflammatory effects locally in the gut through the inhibition of prostaglandin synthesis and the modulation of inflammatory mediators [].

Q2: How does the efficacy of Salicylazobenzoic acid compare to Sulfasalazine in treating ulcerative colitis based on the available research?

A2: A study directly comparing Salicylazobenzoic acid to Sulfasalazine in patients with active ulcerative colitis found that both treatments led to significant improvements in clinical and histological parameters within 6 weeks []. The study concluded that, at equivalent doses, both drugs demonstrated similar efficacy in treating the disease. Importantly, this study highlighted that Salicylazobenzoic acid might offer a safer alternative to Sulfasalazine due to a potentially lower incidence of side effects associated with the sulfapyridine component of Sulfasalazine [].

Q3: Are there any advantages of using Salicylazobenzoic acid over Sulfasalazine for ulcerative colitis treatment?

A3: One potential advantage of Salicylazobenzoic acid over Sulfasalazine is a better side effect profile. The study comparing the two drugs found that while both drugs caused side effects, they were less frequent in the group receiving Salicylazobenzoic acid []. The authors suggest this difference could be attributed to the absence of the sulfapyridine moiety in Salicylazobenzoic acid, which is often associated with adverse effects [].

Q4: What are the limitations of the available research on Salicylazobenzoic acid?

A4: The available research on Salicylazobenzoic acid, particularly regarding its direct comparison with Sulfasalazine, is limited to a single double-blind study with a relatively small sample size []. Further research with larger patient populations and longer follow-up periods is necessary to confirm these initial findings and to fully elucidate the efficacy and safety profile of Salicylazobenzoic acid in the treatment of ulcerative colitis. Additionally, more research is needed to fully understand the pharmacokinetic properties and long-term effects of this drug.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。